molecular formula C20H16ClN3O3 B11253121 N-(2-carbamoylphenyl)-1-(4-chlorobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide

N-(2-carbamoylphenyl)-1-(4-chlorobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide

Cat. No.: B11253121
M. Wt: 381.8 g/mol
InChI Key: IWLJGWYHUXBYHB-UHFFFAOYSA-N
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Description

N-(2-Carbamoylphenyl)-1-[(4-chlorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide is a complex organic compound that belongs to the class of dihydropyridines This compound is characterized by its unique structure, which includes a carbamoylphenyl group, a chlorophenylmethyl group, and a dihydropyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-carbamoylphenyl)-1-[(4-chlorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Dihydropyridine Ring: This can be achieved through a Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt.

    Introduction of the Chlorophenylmethyl Group: This step often involves a Friedel-Crafts alkylation reaction, where the dihydropyridine ring is alkylated with a chlorophenylmethyl halide in the presence of a Lewis acid catalyst.

    Attachment of the Carbamoylphenyl Group: This can be done through an amide coupling reaction, where the dihydropyridine derivative is reacted with a carbamoylphenyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of more efficient catalysts and reagents to improve yield and reduce costs.

Chemical Reactions Analysis

Types of Reactions

N-(2-Carbamoylphenyl)-1-[(4-chlorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The dihydropyridine ring can be oxidized to form pyridine derivatives.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products

    Oxidation: Pyridine derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2-Carbamoylphenyl)-1-[(4-chlorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a calcium channel blocker, which can be used in the treatment of cardiovascular diseases.

    Material Science: Its unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.

    Biological Research: It is used in studies related to enzyme inhibition and receptor binding.

Mechanism of Action

The mechanism of action of N-(2-carbamoylphenyl)-1-[(4-chlorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets, such as calcium channels. By binding to these channels, it can inhibit the influx of calcium ions, leading to various physiological effects, such as vasodilation and reduced cardiac contractility. The exact pathways and molecular interactions are still under investigation.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Carbamoylphenyl)-3,4-dichlorobenzamide
  • 2-{[(4-Chlorophenyl)(phenyl)methyl]sulfinyl}-N-(4-fluorobenzyl)acetamide
  • N-(2-Carbamoylphenyl)isonicotinamide

Uniqueness

N-(2-Carbamoylphenyl)-1-[(4-chlorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide is unique due to its specific combination of functional groups and its potential applications in both medicinal and material sciences. Its structure allows for diverse chemical modifications, making it a versatile compound for various research purposes.

Properties

Molecular Formula

C20H16ClN3O3

Molecular Weight

381.8 g/mol

IUPAC Name

N-(2-carbamoylphenyl)-1-[(4-chlorophenyl)methyl]-6-oxopyridine-3-carboxamide

InChI

InChI=1S/C20H16ClN3O3/c21-15-8-5-13(6-9-15)11-24-12-14(7-10-18(24)25)20(27)23-17-4-2-1-3-16(17)19(22)26/h1-10,12H,11H2,(H2,22,26)(H,23,27)

InChI Key

IWLJGWYHUXBYHB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)N)NC(=O)C2=CN(C(=O)C=C2)CC3=CC=C(C=C3)Cl

Origin of Product

United States

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